

NMR and IR spectral data of Benzofuran-2-carbonyl chloride

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Compound of Interest

Compound Name: Benzofuran-2-carbonyl chloride

Cat. No.: B1581960

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A Senior Application Scientist's Guide to the Spectral Analysis of **Benzofuran-2-carbonyl chloride**: A Comparative Study

In the landscape of synthetic chemistry, particularly within pharmaceutical and agrochemical development, **Benzofuran-2-carbonyl chloride** (CAS 41717-28-6) serves as a pivotal intermediate for constructing complex molecular architectures.^{[1][2]} Its utility stems from the reactive acyl chloride group attached to the versatile benzofuran scaffold. A thorough understanding of its structural characteristics is paramount for its effective use, and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the cornerstones of this characterization.

This guide provides an in-depth analysis of the IR and NMR spectral data of **Benzofuran-2-carbonyl chloride**. To move beyond a simple data report, we will compare its spectral features against two structurally related acyl chlorides: Benzoyl chloride and Furan-2-carbonyl chloride. This comparative approach is designed to illuminate the subtle yet significant electronic effects of the fused aromatic and heterocyclic ring system on the compound's spectroscopic signature, offering researchers a deeper, field-proven insight into structure elucidation.

PART 1: Experimental Protocols for Spectral Acquisition

Scientific integrity begins with robust and reproducible experimental design. The data discussed herein is based on standard protocols for obtaining high-quality spectroscopic data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The goal is to obtain a clear vibrational spectrum of the compound in its neat form, minimizing atmospheric interference.

Methodology: Attenuated Total Reflectance (ATR)

- **Instrument Preparation:** The FT-IR spectrometer is powered on and allowed to stabilize for at least 30 minutes. The ATR crystal (typically diamond or germanium) is cleaned meticulously with a suitable solvent (e.g., isopropanol) and air-dried.
- **Background Spectrum:** A background scan is collected. This critical step measures the ambient atmosphere (H_2O , CO_2) and the ATR crystal's absorbance, which is then subtracted from the sample spectrum to ensure the resulting data is solely from the sample.
- **Sample Application:** A small amount of solid **Benzofuran-2-carbonyl chloride** is placed directly onto the ATR crystal.^[3] The pressure arm is lowered to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** The sample spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Processing:** The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (Absorbance vs. Wavenumber in cm^{-1}). The spectrum is then baseline-corrected and peak-picked.

Workflow for FT-IR Data Acquisition



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Caption: Standard workflow for acquiring ATR-FT-IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The objective is to obtain high-resolution ^1H and ^{13}C NMR spectra to map the hydrogen and carbon framework of the molecule.

Methodology: ^1H and ^{13}C NMR in CDCl_3

- **Sample Preparation:** Approximately 10-20 mg of **Benzofuran-2-carbonyl chloride** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3). Chloroform-d is a common choice as it dissolves a wide range of organic compounds and its residual proton signal is well-defined. [4] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrument Setup:** The prepared sample in the NMR tube is placed into the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to maximize homogeneity, ensuring sharp, well-resolved peaks.
- **^1H NMR Acquisition:** A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, a 90° pulse is used.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C experiment is performed. This requires a greater number of scans than ^1H NMR due to the lower natural abundance of the ^{13}C isotope and its smaller gyromagnetic ratio. The use of proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

PART 2: Spectral Data and Analysis

This section details the spectral features of **Benzofuran-2-carbonyl chloride** and its selected analogues.

Benzofuran-2-carbonyl chloride

A fused bicyclic heteroaromatic system where a benzene ring is fused to a furan ring. The acyl chloride is at the 2-position of the furan ring.

Structure of **Benzofuran-2-carbonyl chloride**

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Caption: Molecular structure of **Benzofuran-2-carbonyl chloride**.

Table 1: Key IR and NMR Data for **Benzofuran-2-carbonyl chloride**

Spectral Data Type	Characteristic Peak/Shift	Interpretation
IR (cm ⁻¹)	~1775-1795 (strong, sharp)	C=O stretch (acyl chloride), frequency elevated by electronegative Cl and furan O.
~1600, ~1450	C=C stretching of the aromatic and furan rings.	
~1200-1300	C-O-C stretching of the furan ether linkage.	
~650-800	C-Cl stretch.	
¹ H NMR (ppm)	~7.8-7.9	H3 proton on the furan ring.
~7.4-7.7	Aromatic protons (H4, H5, H6, H7).	
¹³ C NMR (ppm)	~160-165	Carbonyl carbon (C=O).
~155-160	C7a (carbon at the ring junction, bonded to O).	
~145-150	C2 (carbon bonded to the carbonyl group).	
~110-130	Aromatic and furan carbons (C3, C3a, C4, C5, C6, C7).	

Note: NMR values are predicted based on typical chemical shifts for benzofuran derivatives and acyl chlorides, as direct literature values were not readily available in initial searches.[5][6][7]

Analysis: The most diagnostic feature in the IR spectrum is the very strong carbonyl (C=O) absorption at a high frequency ($\sim 1775\text{--}1795\text{ cm}^{-1}$). This high frequency is characteristic of acyl chlorides, where the electronegative chlorine atom withdraws electron density, strengthening and stiffening the C=O bond.[8][9] In the ^1H NMR, the protons on the benzene ring will appear as a complex multiplet, while the lone proton on the furan ring (H3) will likely be a singlet or a narrow multiplet. The ^{13}C NMR spectrum is distinguished by the downfield carbonyl carbon signal.

Alternative 1: Benzoyl chloride

The simplest aromatic acyl chloride, providing a baseline for the influence of a standard benzene ring.

Structure of Benzoyl chloride

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Caption: Molecular structure of Benzoyl chloride.

Table 2: Key IR and NMR Data for Benzoyl chloride

Spectral Data Type	Characteristic Peak/Shift	Interpretation
IR (cm ⁻¹)	~1773 (strong, sharp)	C=O stretch of an aryl acyl chloride.[9]
~1730 (weaker)	Overtone or Fermi resonance band, often seen in acyl chlorides.[10]	
~1595, ~1450	C=C stretching of the benzene ring.	
~680-720	C-Cl stretch.	
¹ H NMR (ppm)	~8.1 (d, 2H)	Ortho protons to the C=O group.[11]
~7.6 (t, 1H)	Para proton.[11]	
~7.5 (t, 2H)	Meta protons.[11]	
¹³ C NMR (ppm)	~168	Carbonyl carbon (C=O).
~135	Para carbon.	
~133	Ipsso carbon (bearing the C=O group).	
~130	Meta carbons.	
~129	Ortho carbons.	

Source for ¹³C data: Johnson and Jankowski, Carbon-13 NMR Spectra, John Wiley and Sons, New York.[12]

Analysis: Benzoyl chloride sets the standard for an aryl acyl chloride. Its C=O stretch is found around 1773 cm⁻¹. [9] The ¹H NMR spectrum shows a classic pattern for a monosubstituted benzene ring, with the ortho protons being the most deshielded due to the anisotropic effect of the carbonyl group.

Alternative 2: Furan-2-carbonyl chloride

A heterocyclic acyl chloride that isolates the effect of the furan ring without the fused benzene component.

Structure of Furan-2-carbonyl chloride

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